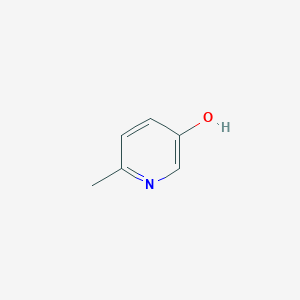










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[N:6][CH:7]=1.OO.Cl.C(=O)([O-])[O-:13].[Na+].[Na+]>C(O)(=O)C.N1C=CC=CC=1>[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([OH:1])=[CH:7][N:6]=1)=[O:13] |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
21.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC(=NC1)C
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated in an oil bath at 80°-85° C.
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 h at the same temperature
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
Excess solvent was removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of acetone, which
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
|
Type
|
CUSTOM
|
|
Details
|
Without further purification, 200 mL of acetic anhydride
|
|
Type
|
ADDITION
|
|
Details
|
was added to the solid
|
|
Type
|
STIRRING
|
|
Details
|
with stirring in an oil bath for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
excess acetic anhydride was removed by high vacuum distillation
|
|
Type
|
CUSTOM
|
|
Details
|
The black oily material obtained
|
|
Type
|
CUSTOM
|
|
Details
|
(hydrolysis at higher temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 300 mL of diethylether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to leave a solid material in a small mount of oil
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=NC=C(C=C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.8 g | |
| YIELD: PERCENTYIELD | 32% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |